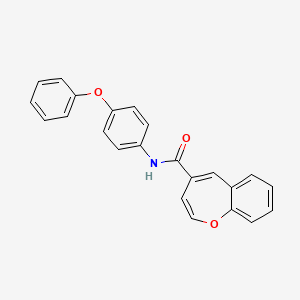

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

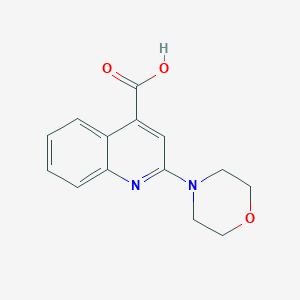

“N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom). The “4-phenoxyphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) attached to an oxygen atom, which is in turn attached to another phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxepine ring, the amide group, and the phenoxyphenyl group. These functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions, and the benzoxepine ring might undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might affect its solubility, melting point, and boiling point .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Phenoxy acetamide is a promising candidate for drug development due to its unique molecular structure. Medicinal chemists explore its interactions with biological targets, aiming to design novel pharmaceuticals. By synthesizing derivatives or improving existing compounds, researchers seek safer and more effective drugs. Investigating the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions is crucial in this field .

Analgesic Properties

Recent studies have highlighted the analgesic activity of N-phenylacetamide sulphonamides, including phenoxy acetamide derivatives. Notably, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide demonstrated analgesic efficacy comparable to paracetamol. These findings suggest potential applications in pain management .

Polymer Science: Tough Films

Phenoxy acetamide finds utility in polymer science. When dissolved in N,N-dimethyl acetamide, it contributes to the preparation of tough, transparent, and flexible films. These films exhibit mechanical resistance, with maximum stress ranging from 4 to 11 MPa and a maximum strain of approximately 19–25% .

Progesterone Receptor Antagonists

Researchers have developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. PR plays essential roles in physiological systems, particularly the female reproductive system. These derivatives hold promise for clinical treatments related to PR-associated diseases, including uterine conditions .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target the vascular endothelial growth factor receptor 2 (vegfr2) in humans .

Mode of Action

Similar compounds have been found to inhibit mitochondrial complex i, reducing its dependent respiration .

Biochemical Pathways

Compounds with similar structures have been found to affect cellular signal transduction pathways, particularly those involving protein kinases .

Pharmacokinetics

Similar compounds have been found to have low aqueous solubility but are readily soluble in many organic solvents .

Result of Action

Similar compounds have been found to have potent in vitro anti-proliferative activities .

properties

IUPAC Name |

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c25-23(18-14-15-26-22-9-5-4-6-17(22)16-18)24-19-10-12-21(13-11-19)27-20-7-2-1-3-8-20/h1-16H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTFOWAWTMZPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2593711.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide](/img/structure/B2593718.png)

![2-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2593725.png)